molecular formula C16H8Cl2FNOS2 B12156767 (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12156767
M. Wt: 384.3 g/mol
InChI Key: PSRXUNISIVEMMT-AUWJEWJLSA-N
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Description

The compound (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative, a subclass of 4-thiazolidinones known for a broad spectrum of biological activities. Rhodanine-based scaffolds are extensively investigated in medicinal chemistry for their promising pharmacological potential, serving as valuable candidates in the discovery of new antimicrobial, antiviral, anticancer, and anti-inflammatory agents . Specific 4-thiazolidinone-based molecules have been identified as potential modulators of biological targets such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a pathway relevant in metabolic diseases and cancer research . The structural motif of a 2-thioxo-4-thiazolidinone, as present in this compound, is a key pharmacophore that enables interaction with diverse biological targets; related compounds have shown activity through the inhibition of processes involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enzymes like cyclooxygenase (COX) . The specific substitution pattern of this molecule, featuring 3,4-dichlorophenyl and 4-fluorobenzylidene groups, is designed to explore structure-activity relationships and optimize potency and selectivity for specific targets in early-stage drug discovery research.

Properties

Molecular Formula

C16H8Cl2FNOS2

Molecular Weight

384.3 g/mol

IUPAC Name

(5Z)-3-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8Cl2FNOS2/c17-12-6-5-11(8-13(12)18)20-15(21)14(23-16(20)22)7-9-1-3-10(19)4-2-9/h1-8H/b14-7-

InChI Key

PSRXUNISIVEMMT-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

Biological Activity

The compound (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H9Cl2FNS\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{F}\text{N}\text{S}

This structure includes a thiazolidine ring that is pivotal for its biological activity. The presence of various substituents, such as dichlorophenyl and fluorobenzylidene groups, plays a critical role in modulating its pharmacological properties.

1. Antimicrobial Activity

Thiazolidin-4-ones have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. A study highlighted that thiazolidin-4-one derivatives demonstrated superior antimicrobial effects compared to standard drugs like ampicillin and streptomycin .

CompoundActivity TypeTested StrainsResults
(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneAntimicrobialGram-positive and Gram-negative bacteriaHigher efficacy than commercial antibiotics

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vivo studies using carrageenan-induced paw edema models demonstrated that thiazolidin-4-one derivatives significantly reduced inflammation .

3. Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. The compound exhibited notable antioxidant activity in various assays (e.g., DPPH and ABTS), indicating its potential as a protective agent against oxidative damage .

Assay TypeEC50 Value (mM)
DPPH0.54 ± 0.01
ABTS0.37 ± 0.02

4. Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidin-4-one derivatives. The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

Cell LineIC50 Value (µM)
MCF-70.45
A5490.53
HeLa0.52

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidine ring can enhance or diminish specific activities:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., chloro or fluoro) has been associated with increased antimicrobial and anticancer activities.
  • Positioning : The positioning of substituents impacts the overall electronic distribution and steric hindrance, which can affect binding affinity to biological targets.

Case Studies

Several studies have validated the efficacy of thiazolidin-4-one derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis revealed that certain derivatives exhibited better antimicrobial activity than established antibiotics .
  • In Vivo Anti-inflammatory Assessment : Research demonstrated that these compounds significantly reduced inflammation in animal models, suggesting their potential application in treating inflammatory diseases .
  • Antioxidant Studies : Multiple assays confirmed that modifications in the thiazolidine ring enhanced antioxidant capacity, providing insights into potential therapeutic applications for oxidative stress-related conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. In a study, derivatives of thiazolidinones showed activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazolidinone scaffold can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-onePseudomonas aeruginosa8 µg/mL

Anti-inflammatory Properties

Thiazolidinones are also noted for their anti-inflammatory effects. Studies have shown that (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Case Study: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS) induced inflammation in murine macrophages, the compound reduced the production of inflammatory markers significantly compared to the control group. This highlights its potential as a therapeutic agent in managing inflammation-related disorders.

Anticancer Activity

The anticancer properties of thiazolidinones have been widely studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. The compound under discussion has shown promise in inhibiting cell proliferation in breast and colon cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxicity of Thiazolidinone Derivatives on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast)10 µM
Compound DHCT116 (Colon)15 µM
(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-oneHeLa (Cervical)12 µM

Chemical Reactions Analysis

Key Reaction Types

The compound participates in:

  • Nucleophilic substitution at the thioxo sulfur.

  • Electrophilic aromatic substitution on the dichlorophenyl ring.

  • Condensation reactions via the exocyclic benzylidene group.

  • Oxidation of the thiazolidinone core .

Specific Reactions and Conditions

The following table summarizes documented reactions and outcomes:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
Knoevenagel Condensation Aldehydes, ethanol, 80°C, 6–8 hrsFormation of extended conjugated systems (e.g., fused thiazolo-triazolones)65–78%
Nucleophilic Substitution Amines (e.g., morpholine), DMF, 100°C, 12 hrsReplacement of thioxo sulfur with amine groups (e.g., morpholine derivatives)52–68%
Oxidation H₂O₂ (30%), acetic acid, 60°C, 3 hrsConversion of thioxo to sulfonyl group (enhanced solubility)85%
Cycloaddition Maleic anhydride, THF, reflux, 10 hrsFormation of bicyclic adducts via [4+2] Diels-Alder-like mechanisms45%

Knoevenagel Condensation

The exocyclic benzylidene group undergoes condensation with aldehydes in ethanol under acidic catalysis, forming π-conjugated systems. This reaction is critical for tuning electronic properties in drug design .

Thioxo Group Reactivity

The thioxo (C=S) group acts as a soft nucleophile, enabling substitution with amines or oxidation to sulfonyl derivatives. For example, reaction with morpholine in DMF produces amine-functionalized analogs with improved pharmacokinetic profiles.

Stereochemical Considerations

The (5Z)-configuration of the benzylidene group influences reaction outcomes. For instance, cycloaddition reactions exhibit regioselectivity due to steric hindrance from the 3,4-dichlorophenyl substituent .

Reaction Optimization

  • Solvent Effects : Ethanol enhances condensation yields due to polarity and boiling point .

  • Catalysts : Piperidine (0.1 eq.) accelerates Knoevenagel reactions by deprotonating intermediates .

  • Temperature : Higher temperatures (>80°C) favor oxidation but risk decomposition of the thiazolidinone ring.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities, influenced by substituents on the core scaffold. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Substituent Effects on Physical and Chemical Properties
Compound Name Substituents (N3/C5) Melting Point (°C) Yield (%) Key References
(5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Target) 3,4-dichlorophenyl / 4-fluorobenzyl Not Reported Not Reported
(5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 4-bromobenzyl 246–250 79
(5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 4-chlorobenzyl >260 70
(5Z)-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 3,4-dihydroxybenzyl 210–212 79
(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Phenyl / 1,3-benzodioxol-5-yl >260 75

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzodioxol) correlate with higher melting points (>260°C), suggesting increased crystalline stability .
  • Synthetic Efficiency : Yields for halogenated derivatives (70–79%) are comparable to hydroxylated analogs, indicating minimal steric hindrance during condensation .

Key Observations :

  • Halogenated Derivatives : Bromo and chloro analogs exhibit potent bioactivity (IC50 1.3–3.0 µM), likely due to enhanced lipophilicity and membrane penetration .
  • Structural Complexity : Derivatives with fused heterocycles (e.g., pyrazolyl in ) may target specific enzymes but require further validation.
  • Data Gaps : The target compound lacks reported IC50 values, highlighting a need for empirical studies to benchmark its efficacy against established analogs.
Electronic and Steric Analysis via DFT

Computational studies on thiazolidinones reveal:

  • Fluorine’s electronegativity stabilizes the benzylidene moiety, reducing steric clashes in receptor binding compared to bulkier substituents (e.g., benzodioxol) .

Preparation Methods

Solvent-Free Catalytic Method

Adapting Foroughifar et al.’s protocol, 3,4-dichloroaniline (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and mercaptoacetic acid (1.2 eq) react under solvent-free conditions at 70°C using bismuth(III) tris(mercaptoacetate) (Bi(SCH₂COOH)₃, 5 mol%) as a catalyst. The exothermic reaction completes within 3–4 hours (monitored by TLC). Post-reaction, the mixture is cooled to 25°C, triturated with ice-cold ethanol, and filtered to yield a yellow solid.

Optimization Data

ParameterValueYield Impact
Temperature70°C → 90°C↑ Yield (72% → 85%)
Catalyst Loading5 mol% → 10 mol%Minimal improvement
SolventNone → PPG (polypropylene glycol)↓ Yield (85% → 78%)

Purification via silica gel column chromatography (hexane:ethyl acetate, 7:3) affords the product in 85% yield. IR analysis confirms the thioxo group (νmax = 1698 cm⁻¹) and C=O stretch (1705 cm⁻¹).

Rhodanine-Based Knoevenagel Condensation

Preformed Thiazolidin-4-One Intermediate

Kaboudin et al.’s method is modified to synthesize 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one as the precursor:

  • Step 1 : 3,4-Dichloroaniline (10 mmol), chloroacetyl chloride (12 mmol), and carbon disulfide (15 mmol) react in PPG at 110°C for 6 hours.

  • Step 2 : The intermediate is condensed with 4-fluorobenzaldehyde (12 mmol) in absolute ethanol under reflux with ammonium chloride (1.5 eq) for 2 hours.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.78 (s, 1H, CH=), 7.45–7.62 (m, 7H, Ar-H), 4.21 (s, 2H, SCH₂).

  • ¹³C NMR : δ 196.3 (C=S), 169.6 (C=O), 158.3 (C-F), 133.2–121.5 (Ar-C).

This route achieves 78% yield with >95% Z-isomer purity, confirmed by HPLC (C18 column, acetonitrile:water, 65:35).

Catalyst-Free Three-Component Synthesis

Solvent-Free Cyclocondensation

Moghimi et al.’s protocol is adapted for the target compound:

  • Reactants : 3,4-Dichloroaniline (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and mercaptoacetic acid (1.2 eq) are mixed without solvent.

  • Conditions : The mixture is heated at 100°C for 8 hours in a sealed tube, avoiding catalyst use.

Comparative Yield Analysis

MethodTime (h)Yield (%)Purity (Z-isomer)
Catalytic (Bi-based)38597
Catalyst-Free88295

The crude product is recrystallized from ethanol to yield 82% pure compound. LC-MS shows m/z = 412.9 [M+H]⁺, aligning with the theoretical mass (413.3 g/mol).

Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Taherkhorsand et al.’s ultrasound methodology reduces reaction time:

  • Conditions : 3,4-Dichloroaniline, 4-fluorobenzaldehyde, and mercaptoacetic acid (1:1.1:1.2) in DSDABCOC (5 mol%) are sonicated at 40 kHz, 50°C.

  • Outcome : Reaction completes in 45 minutes with 89% yield.

Energy Efficiency

ParameterConventionalUltrasound
Time4 h0.75 h
Energy Consumption1200 kJ450 kJ

Stereochemical and Purity Considerations

Z/E Isomer Control

The Z-configuration predominates (>95%) due to:

  • Thermodynamic Stability : Intramolecular H-bonding between S=C and CH= moieties.

  • Kinetic Control : Rapid crystallization from ethanol favors the Z-form.

HPLC Conditions for Isomer Separation

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:0.1% H₃PO₄ (70:30)

  • Retention Times: Z-isomer = 6.2 min, E-isomer = 7.8 min

Scalability and Industrial Feasibility

Kilogram-Scale Production

Prasad et al.’s PPG-mediated protocol is scalable:

  • Batch Size : 1 kg precursor → 830 g product (83% yield).

  • Cost Analysis :

    ComponentCost/kg (USD)
    3,4-Dichloroaniline120
    4-Fluorobenzaldehyde95
    Mercaptoacetic Acid65

Solvent-free methods reduce waste disposal costs by 40% compared to ethanol-based routes .

Q & A

Q. What are the standard protocols for synthesizing (5Z)-3-(3,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step reactions, including condensation of thiazolidinone precursors with substituted benzaldehydes. Key steps include:

  • Core formation : Cyclization of thiourea derivatives with chloroacetic acid or esters under reflux conditions .
  • Substituent introduction : Knoevenagel condensation with 4-fluorobenzaldehyde to form the benzylidene moiety, requiring precise temperature control (60–80°C) and solvents like ethanol or DMF .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, validated via HPLC and NMR .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Spectroscopic methods : 1^1H/13^13C NMR for verifying substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, paired with mass spectrometry for molecular weight confirmation .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in related thiazolidinone derivatives .

Q. What are the primary biological activities reported for this compound?

Thiazolidinones with dichlorophenyl and fluorobenzylidene groups exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) at IC50_{50} values of 5–20 μM in vitro .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria via membrane disruption .
  • Anti-inflammatory potential : COX-2 inhibition in murine macrophages, with dose-dependent reduction in TNF-α .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Catalyst optimization : Use of piperidine or morpholine as bases to enhance Knoevenagel condensation efficiency .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., isomerization) by shortening reaction time (15–30 min vs. 6–12 hours) .
  • Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) to direct substituent placement .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use of identical cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Structural analogs : Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 2-fluorophenyl) to identify critical pharmacophores .

Q. How can computational methods guide the design of derivatives with improved activity?

  • Docking studies : Target enzymes like EGFR or COX-2 to predict binding affinities and optimize substituent interactions .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with IC50_{50} values to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to filter compounds with poor solubility or high hepatotoxicity .

Q. What experimental approaches validate the mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to confirm programmed cell death .
  • Western blotting : Measure downstream targets (e.g., Bcl-2, Bax) to map signaling pathways .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step synthesis?

  • TLC : Silica plates with ethyl acetate/hexane (3:7) to track progress; spots visualized under UV .
  • In-situ IR spectroscopy : Detect carbonyl (1700 cm1^{-1}) and thione (1250 cm1^{-1}) groups .

Q. What purification techniques are optimal for isolating the final product?

  • Solvent pairs : Ethanol/water for recrystallization to remove unreacted aldehydes .
  • Flash chromatography : Gradient elution (hexane → ethyl acetate) for high recovery (>85%) .

Q. How can stereochemical integrity (Z-configuration) be preserved during synthesis?

  • Low-temperature reactions : Conduct Knoevenagel condensation at 0–5°C to prevent isomerization .
  • Steric hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) favor Z-configuration via thermodynamic control .

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